Rebaudioside C
Description
Structure
2D Structure
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRAJVGDWKFOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867020 | |
| Record name | 1-O-(13-{[6-Deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)]hexopyranosyl]oxy}-18-oxokaur-16-en-18-yl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
951.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rebaudioside C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63550-99-2 | |
| Record name | (4α)-13-[(O-6-dDeoxy-α-L-mannopyranosyl-(1â??2)-O-[β-D-glucopyranosyl-(1â??3)]-β-D-glucopyranosyl)oxy]-Kaur-16-en-18-oic Acid β-D-Glucopyranosyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Rebaudioside C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215 - 217 °C | |
| Record name | Rebaudioside C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Elucidation of Rebaudioside C Biosynthetic Pathways
Identification of Precursor Compounds in Stevia rebaudiana
The biosynthesis of rebaudioside C, like other steviol (B1681142) glycosides, originates from central metabolic pathways within the Stevia rebaudiana plant. The initial stages involve the production of diterpene precursors.
Ent-kaurenoic Acid and Steviol as Core Aglycone Precursors
The core structure of this compound, known as the aglycone, is steviol. Steviol is a diterpene derived from ent-kaurenoic acid. nih.govmdpi.comwikipedia.orgwikipedia.orgnih.gov The biosynthesis begins with the conversion of geranylgeranyl diphosphate (B83284) (GGPP) to ent-copalyl diphosphate (CDP) by CDP synthase (CPS), followed by the conversion of CDP to ent-kaurene (B36324) by kaurene synthase (KS). nih.govresearchgate.net Ent-kaurene is then oxidized to ent-kaurenoic acid through the action of ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase located in the endoplasmic reticulum. nih.govmdpi.comresearchgate.net
Ent-kaurenoic acid stands as a crucial branching point in plant metabolism. nih.govmdpi.com While it serves as a precursor for gibberellin biosynthesis, in the context of steviol glycoside production, ent-kaurenoic acid undergoes hydroxylation at the C-13 position. nih.govmdpi.com This hydroxylation is catalyzed by the enzyme kaurenoic acid 13-hydroxylase (KAH), leading to the formation of steviol (ent-13-hydroxy kaurenoic acid). nih.govmdpi.comwikipedia.orgnih.gov Steviol thus represents the fundamental aglycone upon which the various sugar moieties are attached to form this compound and other steviol glycosides.
Relationship of this compound Pathway to Gibberellin Biosynthesis
The biosynthetic pathway of steviol glycosides shares common initial steps with the biosynthesis of gibberellins (B7789140) (GAs), a class of plant hormones. nih.govmdpi.comresearchgate.netplos.orgnih.gov Both pathways diverge from the common intermediate ent-kaurenoic acid. nih.govmdpi.comresearchgate.netplos.org Enzymes such as CPS, KS, and KO are involved in the synthesis of ent-kaurenoic acid, serving as shared components between the two pathways. nih.govresearchgate.net
The metabolic flux from ent-kaurenoic acid is directed towards either GA biosynthesis or steviol biosynthesis depending on the subsequent enzymatic reactions. nih.govmdpi.com Hydroxylation of ent-kaurenoic acid at the C-7 position leads towards GA synthesis, while hydroxylation at the C-13 position by KAH commits the intermediate towards steviol production and subsequently, steviol glycosides like this compound. nih.govmdpi.com Studies involving gene silencing of enzymes in the steviol glycoside pathway, such as SrKA13H (encoding KAH), have demonstrated an increase in GA3 content, indicating a shift in metabolite flux towards GA biosynthesis when the steviol pathway is inhibited. plos.org This highlights the intricate regulatory relationship and the competition for the shared precursor ent-kaurenoic acid between these two important plant metabolic routes.
Characterization of Enzymatic Steps in this compound Formation
Following the formation of the steviol aglycone, the biosynthesis of this compound involves the sequential addition of sugar units. These glycosylation reactions are primarily catalyzed by a group of enzymes known as UDP-glycosyltransferases (UGTs). nih.govmdpi.com
Role of UDP-Glycosyltransferases (UGTs) in Glycosylation
UDP-glycosyltransferases (UGTs) are key enzymes in the biosynthesis of steviol glycosides, including this compound. nih.govmdpi.comwikipedia.orgchemfaces.comnih.govnih.govnih.govwikipedia.orgthegoodscentscompany.com These enzymes catalyze the transfer of a sugar moiety, typically from an activated donor molecule like UDP-glucose, to an acceptor molecule, which in this pathway is steviol or a partially glycosylated steviol derivative. nih.gov The diverse structures of steviol glycosides arise from the differential glycosylation patterns mediated by various UGTs, which exhibit specificity for both the sugar donor and the acceptor molecule, as well as the position of glycosylation on the steviol backbone or existing sugar chains.
Several UGTs have been identified and characterized in Stevia rebaudiana that are involved in the biosynthesis of different steviol glycosides. For instance, SrUGT85C2, SrUGT74G1, and SrUGT76G1 are among the UGTs implicated in this pathway. plos.org These enzymes are responsible for attaching glucose units at specific positions on the steviol molecule or to pre-existing glucose residues.
Proposed Glycosylation Sequence and Specific Enzyme Activities for this compound
The biosynthesis of this compound involves a specific sequence of glycosylation steps. While the exact enzymatic cascade leading specifically to this compound can be complex and involve multiple potential routes, a general proposed sequence for the formation of major steviol glycosides provides insight into the process. Steviol is the initial acceptor molecule. Glycosylation typically occurs at the C-13 hydroxyl group and the C-19 carboxyl group of the steviol molecule.
This compound is characterized by the presence of a β-D-glucose unit at the C-19 carboxyl group, and a trisaccharide attached to the C-13 hydroxyl group. This trisaccharide consists of a β-D-glucopyranosyl unit linked β-(1→2) to another β-D-glucopyranosyl unit, which in turn is linked β-(1→3) to a β-D-glucopyranosyl unit, with a terminal α-L-rhamnopyranosyl unit attached β-(1→4) to the glucose at the 1→3 position. Based on the structures of other steviol glycosides and the known activities of Stevia UGTs, the glycosylation steps likely involve the sequential addition of glucose units to steviol to form intermediates such as steviolbioside (B1681143) (glucose at C-13 linked β-(1→2) to another glucose) and stevioside (B1681144) (steviolbioside with an additional glucose linked β-(1→3) to the C-13 glucose). atamanchemicals.comnih.govuni.lu Rebaudioside A is formed by the addition of a glucose unit to stevioside at the C-13 position, linked β-(1→3) to the sophorose unit. nih.govnih.govatamanchemicals.com this compound differs from stevioside by having a rhamnose unit instead of a glucose unit at a specific position on the C-13 sugar chain, and from rebaudioside A by the presence of a rhamnose unit. atamanchemicals.comnih.gov
Specific UGTs are responsible for these precise glycosylation events. For example, SrUGT85C2 is known to catalyze the initial glucosylation of steviol at the C-13 position. SrUGT74G1 is involved in the glucosylation of the C-19 carboxyl group. SrUGT76G1 is implicated in the glucosylation of the C-13 bound glucose at the β-(1→3) position. plos.org The formation of the specific trisaccharide at the C-13 position of this compound requires additional glycosyltransferases capable of adding glucose in a β-(1→2) linkage and a rhamnose unit in an α-(1→4) linkage to the appropriate glucose acceptors.
Unidentified Rhamnosyl- and Xylosyltransferases in this compound Biosynthesis
While significant progress has been made in identifying the UGTs responsible for glucose additions in the steviol glycoside pathway, the specific enzymes catalyzing the addition of other sugar moieties, such as rhamnose and xylose, in the biosynthesis of certain steviol glycosides like this compound remain less characterized. mdpi.com this compound contains a rhamnose unit attached to the sugar chain at the C-13 position. nih.gov This specific glycosylation step would require a UDP-rhamnosyltransferase. Similarly, other minor steviol glycosides may contain xylose units, necessitating the activity of UDP-xylosyltransferases.
Comparative Analysis of this compound Biosynthesis with Other Steviol Glycosides (e.g., Rebaudioside A, Stevioside)
The biosynthesis of this compound, like other steviol glycosides (SvGls) such as rebaudioside A and stevioside, originates from the diterpene steviol. This process involves a series of glycosylation steps catalyzed primarily by UDP-dependent glycosyltransferases (UGTs) nih.govnih.gov. While the initial steps leading to the formation of the steviol backbone are shared among all SvGls, the subsequent glycosylation patterns diverge, leading to the structural diversity observed in these compounds.
The core pathway for the major SvGls begins with the glycosylation of steviol at the C13 hydroxyl group by UGT85C2, yielding steviolmonoside. nih.govpnas.org This is considered a key regulatory step in SvGl biosynthesis. nih.gov Steviolmonoside is then further glycosylated. In the case of stevioside biosynthesis, a glucose is added at the C19 position, a reaction catalyzed by UGT74G1. nih.govpnas.org Stevioside thus contains glucose units at both the C13 and C19 positions. nih.gov
Rebaudioside A is synthesized from stevioside through the addition of a third glucose unit, specifically at the C-3' position of the glucose attached to the C13 hydroxyl group. pnas.orggoogle.com This reaction is catalyzed by UGT76G1. nih.govpnas.org UGT76G1 is notable for catalyzing the formation of the branched-chain glucoside characteristic of rebaudioside A. pnas.org
The biosynthesis of this compound follows a different branch of the pathway. While the initial steps involving steviol and its glycosylation at C13 are shared, the subsequent glycosylation differs from that of stevioside and rebaudioside A. This compound contains a rhamnose unit at the C-13 position and a glucose unit at the C-19 position. nih.gov The addition of UDP-rhamnose in the biosynthesis of this compound has been less extensively studied at the biochemical level compared to the glucosylation steps in stevioside and rebaudioside A synthesis. cdnsciencepub.com
Research suggests that UGT76G1, the enzyme responsible for the conversion of stevioside to rebaudioside A, might also be involved in the biosynthesis of this compound and rebaudioside F from steviol glycoside substrates, although the specific substrates and reactions leading to this compound are not fully elucidated. nih.gov Genetic studies have indicated a potential co-segregation of rebaudioside A and C proportions, suggesting they might be synthesized by the same enzyme or enzymes with overlapping activity. cdnsciencepub.com
The distinct sugar moieties and their attachment positions differentiate this compound from stevioside and rebaudioside A. This is summarized in the table below:
| Steviol Glycoside | Aglycone | Sugar Moiety at C13 | Sugar Moiety at C19 |
| Stevioside | Steviol | Glucose-Glucose (β-1,2 linkage) | Glucose |
| Rebaudioside A | Steviol | Glucose-Glucose (β-1,2 linkage) with an additional Glucose at C-3' of the C13 glucose | Glucose |
| This compound | Steviol | Glucose-Rhamnose | Glucose |
Note: The table represents the primary sugar attachments. Further research continues to refine the understanding of specific linkages and enzyme activities.
Studies using metabolic engineering approaches have aimed to increase the production of specific steviol glycosides by manipulating the expression of key UGT enzymes. For instance, overexpression of UGT74G1 has been linked to increased production of both stevioside and this compound, highlighting a potential shared enzymatic step or regulatory link in their biosynthesis. mdpi.com Comparative transcriptomic analyses also provide insights into the genes and enzymes involved in the biosynthesis of different rebaudiosides. mdpi.com
The relative abundance of these steviol glycosides in Stevia rebaudiana leaves varies depending on the genotype and growth conditions. Stevioside is typically the most abundant, followed by rebaudioside A, while this compound is present in lower amounts. mdpi.comfao.org This variation in accumulation suggests differences in the efficiency or regulation of the specific enzymatic steps involved in their respective biosynthetic pathways.
Further research is needed to fully characterize the enzymes and intermediate steps specifically involved in the addition of rhamnose and the complete pathway leading to this compound, allowing for a more comprehensive comparative analysis with the well-established biosynthesis of stevioside and rebaudioside A. cdnsciencepub.com
Biotechnological and Engineered Production Strategies for Rebaudioside C
In Planta Production Enhancement Methodologies
Enhancing the accumulation of rebaudioside C within the Stevia rebaudiana plant involves manipulating the plant's biological processes through various techniques.
Induction of Polyploidy for Enhanced this compound Accumulation
Polyploidy, the multiplication of a plant's chromosome number, has been explored as a strategy to increase the content of secondary metabolites, including steviol (B1681142) glycosides, in medicinal plants mdpi.combio-conferences.org. Studies have shown that induced polyploidy in Stevia rebaudiana can lead to increased levels of certain steviol glycosides. Autotetraploid stevia plants have demonstrated significantly higher levels of steviol glycosides, including this compound, compared to their diploid counterparts mdpi.com. This increase is associated with the upregulation of genes involved in the steviol glycoside biosynthesis pathway mdpi.com.
Table 1: Effect of Polyploidy on Steviol Glycoside Content in Stevia rebaudiana
| Ploidy Level | This compound Content | Other Steviol Glycosides Enhanced |
| Autotetraploid | Significantly Higher mdpi.com | Rebaudioside A, Steviolbioside (B1681143), Steviol mdpi.com |
| Mixoploid (Induced by Colchicine) | Not specifically quantified for Reb C in this source, but overall SG levels increased bio-conferences.org | Rebaudioside A, Stevioside (B1681144) bio-conferences.org |
| Diploid | Control/Baseline mdpi.combio-conferences.org | - |
Note: Data on specific this compound fold increase in polyploid plants compared to diploid controls is not consistently reported across all sources, but a general enhancement of steviol glycosides, including this compound, in polyploids is indicated.
Application of Elicitors for Modulating this compound Content
Elicitors are compounds that can induce a defense response in plants, often leading to increased production of secondary metabolites. The application of elicitors has been investigated as a method to enhance the accumulation of steviol glycosides in Stevia rebaudiana. Studies have shown that different elicitors can influence the levels of stevioside, rebaudioside A, and this compound. inifap.gob.mxscielo.org.mx
For example, the application of hydrogen peroxide and chitosan (B1678972) has been shown to modify the levels of compounds in stevia, with an increase observed in rebaudioside A and C content inifap.gob.mx. One study reported that the content of stevioside, rebaudioside A, and this compound increased significantly after elicitation inifap.gob.mxscielo.org.mx. Specifically, this compound content increased by 3.3 times compared to the control group in one experiment inifap.gob.mxscielo.org.mx.
Table 2: Impact of Elicitation on Steviol Glycoside Content
| Elicitor Treatment | Increase in Stevioside Content | Increase in Rebaudioside A Content | Increase in this compound Content |
| Hydrogen Peroxide and Chitosan | 9.5 times inifap.gob.mxscielo.org.mx | 5.3 times inifap.gob.mxscielo.org.mx | 3.3 times inifap.gob.mxscielo.org.mx |
| Control | Baseline | Baseline | Baseline |
Note: The specific elicitors and their concentrations, as well as the timing of application and harvest, can influence the observed effects.
Genetic Breeding and Mutagenesis for Targeted this compound Profiles
Genetic breeding and mutagenesis techniques offer approaches to develop Stevia rebaudiana varieties with improved traits, including altered steviol glycoside profiles and potentially enhanced this compound content. Conventional breeding methods like recurrent selection have been used to enhance traits such as total glycosides and the ratio of rebaudioside A to stevioside nih.gov.
Mutagenesis, using physical or chemical mutagens, can introduce genetic variation that may lead to variants with altered levels of individual steviol glycosides maxapress.comresearchgate.net. While much breeding effort has focused on increasing the more commercially desirable rebaudioside A, understanding the genetic control of this compound concentration is also important cdnsciencepub.com. Studies have suggested a positive correlation between the contents of rebaudioside A and C, and genetic analysis has indicated that the proportions of these two compounds may be controlled by a single additive gene cdnsciencepub.comsabraojournal.org. This suggests that breeding efforts targeting rebaudioside A might also influence this compound levels cdnsciencepub.comsabraojournal.org. Recent advancements in biotechnological tools like marker-assisted selection and genomics-assisted breeding can further accelerate the development of varieties with targeted steviol glycoside profiles researchgate.net.
Microbial Fermentation and Synthetic Biology Approaches
Producing this compound through microbial fermentation and synthetic biology involves engineering microorganisms to synthesize steviol glycosides. This approach offers potential advantages in terms of scalability and controlled production.
Engineering Heterologous Systems (e.g., Saccharomyces cerevisiae, Escherichia coli) for De Novo this compound Synthesis
Engineered microorganisms, particularly Saccharomyces cerevisiae (yeast) and Escherichia coli (bacteria), have been explored as chassis organisms for the heterologous synthesis of steviol glycosides, including this compound maxapress.comnih.govnih.govnih.govmdpi.comgoogle.comnih.govnih.govgoogle.comigem.wikigoogle.com. This involves introducing the genes encoding the enzymes from the steviol glycoside biosynthesis pathway into the microbial host google.comnih.govigem.wiki.
The biosynthesis pathway involves the production of the steviol backbone, followed by glycosylation steps catalyzed by UDP-dependent glycosyltransferases (UGTs) nih.govmdpi.compnas.org. While significant progress has been made in engineering microbes for the production of major steviol glycosides like rebaudioside A, rebaudioside D, and rebaudioside M, the de novo synthesis of this compound specifically in these systems is an area of ongoing research nih.govnih.govnih.govgoogle.com. This compound contains a rhamnose sugar moiety, and the rhamnosyltransferases involved in its biosynthesis have been less characterized compared to the glucosyltransferases nih.gov.
Engineered yeast strains have been developed for the de novo production of rubusoside (B1680263) and rebaudiosides, achieving notable titers in bioreactors nih.govnih.gov. Similarly, E. coli has been engineered to synthesize steviol and various steviol glycosides by incorporating the relevant biosynthetic genes nih.govgoogle.comgoogle.comigem.wikifrontiersin.org. Challenges in these heterologous systems include optimizing the expression of plant-derived enzymes, ensuring the availability of precursor molecules, and dealing with potential toxicity of intermediates or products to the host organism nih.govfrontiersin.org.
Table 3: Engineered Microbial Systems for Steviol Glycoside Production
| Microbial Host | Steviol Glycosides Produced (Examples) | Notes |
| Saccharomyces cerevisiae | Rubusoside, Rebaudiosides (including A, D, M) nih.govnih.govnih.govgoogle.com | De novo synthesis achieved, ongoing optimization for specific rebaudiosides nih.govnih.gov |
| Escherichia coli | Steviol, various Steviol Glycosides (including A, D, M) nih.govgoogle.comgoogle.comigem.wikifrontiersin.org | Requires introduction of plant biosynthetic pathway genes; challenges in enzyme expression and precursor supply nih.govfrontiersin.org |
Note: While these systems have demonstrated the capability to produce a range of steviol glycosides, specific high-yield de novo synthesis of this compound may still be under development or not as widely reported as other rebaudiosides.
Optimization of Metabolic Networks in Microbial Chassis for Improved this compound Titers
Optimizing the metabolic networks in microbial chassis is crucial for improving the yield and specificity of this compound production. This involves fine-tuning gene expression, enhancing the flux through the steviol glycoside biosynthesis pathway, and minimizing the production of unwanted byproducts nih.govmdpi.comnih.gov.
Strategies include optimizing the supply of precursor molecules like geranylgeranyl pyrophosphate (GGPP) and UDP-glucose, which are essential for steviol backbone synthesis and glycosylation, respectively nih.gov. This can be achieved by overexpressing key enzymes in the host's native metabolic pathways or by introducing heterologous pathways google.comnih.gov.
Balancing the activity of the various UGTs involved in the glycosylation steps is also critical to direct the pathway towards the desired this compound production and avoid the accumulation of intermediates nih.govmdpi.com. Protein engineering of UGTs can improve their catalytic efficiency and substrate specificity mdpi.comfrontiersin.org. Furthermore, optimizing fermentation conditions, such as temperature, pH, and nutrient availability, plays a significant role in enhancing microbial growth and product accumulation nih.govgoogle.com.
Table 4: Strategies for Metabolic Network Optimization
| Strategy | Impact on Steviol Glycoside Production |
| Overexpression of Precursor Pathway Genes | Increased supply of GGPP and UDP-glucose, potentially leading to higher steviol glycoside yields google.comnih.gov |
| Balancing UGT Activity | Directing metabolic flux towards desired steviol glycosides like this compound, reducing byproducts nih.govmdpi.com |
| Protein Engineering of UGTs | Improved catalytic efficiency and substrate specificity for targeted glycosylation mdpi.comfrontiersin.org |
| Optimization of Fermentation Conditions | Enhanced microbial growth and overall steviol glycoside accumulation nih.govgoogle.com |
Research in this area focuses on a systematic engineering approach to remodel complex metabolic networks, addressing limitations such as rate-limiting steps and product toxicity to the host cell nih.gov.
Development of Whole-Cell Biocatalysis Systems for Steviol Glycoside Production
Whole-cell biocatalysis systems have emerged as a promising approach for the sustainable production of steviol glycosides, including those related to this compound. These systems typically utilize engineered microorganisms, such as yeast or bacteria, that are modified to express the necessary enzymes for the biosynthesis or modification of steviol glycosides. The microbial cell acts as a living factory, containing the enzymatic machinery required for the desired biotransformation.
In the context of steviol glycoside production, microbial cells can be engineered to express UDP-dependent glycosyltransferase (UGT) enzymes in their cytoplasm. These UGTs are crucial for adding sugar moieties to the steviol backbone or existing steviol glycosides. fishersci.se Steviol glycoside intermediates, such as stevioside, steviolbioside, Rebaudioside A, and this compound, can be used as substrates in these whole-cell systems to biosynthesize more advanced glycosylation products, such as Rebaudioside M. fishersci.se This indicates that Reb C can serve as a substrate for further enzymatic modification within a whole-cell biocatalyst.
Studies have demonstrated the application of engineered Saccharomyces cerevisiae as a whole-cell biocatalyst for the production of Rebaudioside A from stevioside, catalyzed by the UGT76G1 enzyme. cenmed.com This showcases the feasibility of using engineered yeast for steviol glycoside bioconversion. Furthermore, research has explored improving the catalytic performance of Pichia pastoris whole-cell biocatalysts for steviol glycoside synthesis by expressing enzymes like sucrose (B13894) synthase intracellularly and displaying UDP-glycosyltransferase on the cell wall surface. nih.gov These developments highlight ongoing efforts to optimize whole-cell systems for efficient steviol glycoside production, a strategy applicable to the conversion or modification of this compound.
Enzymatic Bioconversion and Directed Modification of this compound
Enzymatic methods offer precise ways to modify the glycosylation pattern of this compound, potentially altering its properties, such as sweetness and solubility. These methods often involve the use of specific glycosyltransferases or other enzymes to add or remove sugar units.
Application of Glycosyltransferases (e.g., Alternansucrase, Cyclodextrin Glycosyltransferase) for this compound Derivatization
Glycosyltransferases play a key role in modifying steviol glycosides by catalyzing the transfer of sugar moieties from a donor molecule to an acceptor molecule. Alternansucrase and Cyclodextrin Glycosyltransferase (CGTase) are examples of enzymes that have been explored for this purpose.
Alternansucrase, derived from microorganisms like Leuconostoc citreum, has been utilized in enzymatic modification strategies. For instance, a proprietary alternansucrase has been used with this compound and sucrose as a glucose donor to produce novel α-1→6-glucosyl this compound derivatives. nih.gov This enzymatic approach resulted in a product with improved sensory properties and enhanced solubility compared to the parent Reb C. nih.gov
Cyclodextrin Glycosyltransferase (CGTase) is another enzyme known for its transglycosylation activity, commonly used to modify steviol glycosides, primarily stevioside and Rebaudioside A, to improve their taste profiles. [Search Result 18 from previous turn], [Search Result 21 from previous turn] CGTase can catalyze the transfer of glucose units from a donor substrate, such as starch or maltodextrin, to an acceptor molecule like a steviol glycoside. [Search Result 18 from previous turn], [Search Result 21 from previous turn] While much of the research on CGTase has focused on other steviol glycosides, the principle of using CGTase for glycosylation is applicable to this compound as part of steviol glycoside mixtures. CGTase can catalyze the production of glucosylated steviol glycosides, resulting in mixtures of α-glucosylated products. [Search Result 21 from previous turn]
Production of Novel this compound Derivatives via Chemoenzymatic Glucosylation/Galactosylation
Chemoenzymatic strategies combine chemical synthesis with enzymatic reactions to create novel steviol glycoside derivatives. This approach allows for the synthesis of specific sugar donors and their subsequent enzymatic transfer to a steviol glycoside acceptor like this compound.
One such strategy involves the biocatalytic β-glucosylation and β-galactosylation of this compound using engineered glycosynthases. [Search Result 1, 3, 9 from previous turn] In this method, chemically synthesized sugar donors, such as 1-deoxy-1-fluoro-D-glucose and 1-deoxy-1-fluoro-D-galactose, are used in conjunction with engineered glycosynthases derived from enzymes like Agrobacterium and Streptomyces β-glycosidases. [Search Result 1, 3, 9 from previous turn] These glycosynthases catalyze the efficient transfer of glucose or galactose moieties to this compound, expanding the repertoire of this compound analogues. [Search Result 1, 3, 9 from previous turn] This chemoenzymatic approach provides a method for the directed addition of specific sugar units to Reb C.
Conversion of this compound to Related Steviol Glycosides or Precursors through Enzymatic Systems
This compound can also serve as a substrate for enzymatic conversion into other steviol glycosides or related compounds. This is particularly relevant for producing minor, high-intensity steviol glycosides that are present at low concentrations in Stevia rebaudiana leaves.
Advanced Analytical and Structural Characterization Methodologies for Rebaudioside C
Chromatographic Techniques for Separation, Quantification, and Purity Assessment
Chromatographic methods are fundamental for isolating rebaudioside C from complex matrices, quantifying its presence, and assessing its purity. Various liquid chromatography approaches are commonly employed.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a widely applied technique for the separation and determination of steviol (B1681142) glycosides, including this compound. thermofisher.cominnovareacademics.inalphalabs.co.ukeurofins.com This method is essential for quality control of commercial sweetener products from Stevia rebaudiana. innovareacademics.inscispace.com
HPLC with UV detection is frequently used, with detection commonly performed at 210 nm or lower to enhance sensitivity, as steviol glycosides like this compound lack strong chromophores. innovareacademics.inscispace.com However, detection at this wavelength can be subject to interference from the mobile phase. innovareacademics.inscispace.com Using high purity acetonitrile (B52724) as the mobile phase is preferable over methanol (B129727) due to its lower UV cutoff. innovareacademics.inscispace.com
Another detection method used with HPLC is Evaporative Light Scattering Detection (ELSD), which can improve the quantification of steviol glycosides. thermofisher.comscispace.com An HPLC-ELSD method has been developed and validated for the simultaneous determination of stevioside (B1681144), rebaudioside A, this compound, and dulcoside A. innovareacademics.inscispace.com This method achieved chromatographic separation using a Phenomenex Luna column with an isocratic system of acetonitrile-water (35:65). innovareacademics.inscispace.com
Reversed-Phase (RP)-HPLC is also utilized for the analysis of steviol glycosides. scirp.orgnih.govmdpi.com RP-HPLC methods using C18 columns have been developed to identify known and detect novel aglycone-C13 oligosaccharide moieties in diterpene glycosides. mdpi.comresearchgate.net These methods can help in deducing the exact positions of sugars in the C-13 oligosaccharide portion by comparing retention times of hydrolysis products. nih.gov Studies have investigated the ideal temperatures for steviol glycoside separation using RP-HPLC, suggesting 40°C and 60°C as optimal conditions. scirp.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Electrospray Ionization for this compound Determination
LC-MS/MS, particularly with electrospray ionization (ESI), is a powerful technique for the identification and quantification of this compound in various matrices, such as soft and alcoholic beverages and Stevia rebaudiana leaves. sigmaaldrich.comscientificlabs.ie ESI-MS is a common ionization method used in the analysis of steviol glycosides. scirp.org
Ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) methods with ESI have been developed and validated for evaluating steviol glycosides in Stevia leaves and commercial sweeteners. nih.gov Routine analyses can be carried out in single ion reaction (SIR) monitoring negative chloride adducts to enhance sensitivity. nih.gov The addition of CH2Cl2 to the mobile phase can improve sensitivity by acting as a source of Cl-. nih.gov
LC-MS/MS with ESI has been used to confirm the identity of steviol glycosides and their degradation products. nih.gov Fragmentation pattern analysis using MS/MS is a useful method for screening and identifying steviol glycosides. acs.org By correlating retention time and m/z values with authentic samples, compounds can be easily identified. acs.org If no match occurs, detailed analysis of the MS/MS fragmentation pattern provides structural information. acs.org
Hydrophilic Interaction Chromatography (HILIC) and Reversed-Phase (RP)-HPLC Applications
Both HILIC and RP-HPLC are applied in the analysis of this compound and other steviol glycosides. alphalabs.co.uknih.gov HILIC separates compounds based on their polarity, with more polar compounds eluting later, which is the inverse of RP-HPLC elution order. oup.com This can be advantageous for separating highly polar steviol glycosides. scielo.brscielo.br
HILIC can offer higher sensitivity in LC-MS analyses due to improved ESI in mobile phases with high acetonitrile content. labrulez.com While HILIC can provide good resolution, disadvantages like broad peaks and lack of reproducibility have been observed, although these can be improved with alternative columns like Sepax-Diol. scielo.brscielo.br
RP-HPLC, particularly with C18 columns, is widely used and methods have been developed for identifying and detecting novel structural features of steviol glycosides based on retention times. mdpi.comresearchgate.net
High-Performance Thin Layer Chromatography (HPTLC) with ESI-MS Integration
HPTLC is a standardized method used in the botanical industry and for analyzing steviol glycosides in food and Stevia formulations. scispace.comnih.gov HPTLC methods have been developed for the identification and quantification of selected steviol glycosides, including this compound. nih.gov
HPTLC can be integrated with ESI-MS using a TLC-MS interface, allowing for the identification of steviol glycosides and providing specific structural information through the analysis of collision energy. nih.govnikyang.com This combined technique offers a rapid way to confirm substances. nikyang.com
Spectroscopic Approaches for Structural Elucidation of this compound and its Derivatives
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the definitive structural elucidation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Definitive Structure Determination
NMR spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC, is the most powerful technique for unambiguously determining the structure of natural compounds like this compound. nih.govmdpi.comscirp.orgscirp.org
NMR spectral assignments for steviol glycosides, including this compound derivatives, are achieved through extensive 1D and 2D NMR data analysis. nih.govscirp.orgscirp.org For instance, the structure of a novel α-1→6-glucosyl this compound derivative was elucidated using mass spectrometry and NMR spectroscopy, with 1D and 2D experiments confirming the position and linkage of the additional glucose unit. nih.gov
Quantitative ¹H NMR (qHNMR) can be used for the quantitative determination of major steviol glycosides in purified extracts, offering a feasible alternative to HPLC-based methods for quality control. capes.gov.br Identification of steviol glycosides is achieved using 2D NMR techniques, while quantification relies on qHNMR, often using an internal standard like anthracene. capes.gov.br
NMR analysis does not require reference compounds and can be significantly faster than HPLC-UV for characterization of Stevia rebaudiana extracts. capes.gov.br Analysis of 2D NMR experiments is crucial for assigning signals, particularly in regions with significant overlap. nih.gov Connectivities between sugar units and the steviol core are verified using long-range ¹H-¹³C correlations in 2D HMBC experiments. nih.gov
Mass Spectrometry (MS) and Tandem MS (MS/MS, MS³) for Fragmentation Analysis and Structural Confirmation
Mass spectrometry, particularly tandem mass spectrometry (MS/MS and MS³), plays a significant role in the structural elucidation and confirmation of this compound. LC-MS analysis can determine the molecular weight of this compound. nih.gov this compound has been identified as a deprotonated molecular ion ([M-H]⁻) with an m/z of 949. researchgate.net Its molecular formula is C₄₄H₇₀O₂₂ and its molecular weight is approximately 951.0 g/mol . nih.govbiosynth.com
Fragmentation patterns obtained through MS/MS and MS³ provide detailed structural information. For steviol glycosides, including this compound, the sugar moieties linked at the C-19 (carboxylic group) side of the steviol backbone are typically cleaved first at lower collision energies, followed by stepwise fragmentation of the sugar moieties at the C-13 side. nih.gov The MS/MS spectrum of this compound can show a main peak at m/z 787.4, corresponding to the loss of a glucose unit from the C-19 position. acs.org Further fragmentation in MS³ from the precursor ion at m/z 787.4 can yield product ions at m/z 641.3, 625.3, and 479.3, which is consistent with the sequential loss of sugar units from the C-13 side. acs.org LC-MS/MS is a useful method for screening steviol glycosides, and structural information can be obtained by detailed analysis of the fragmentation pattern. acs.orgnih.gov
Tandem mass spectrometry fragmentation patterns of known steviol glycosides, including this compound, have been compiled to aid in structural elucidation. researchgate.net The use of techniques like ultra-high performance liquid chromatography-triple-time of flight mass spectrometry (UHPLC-QTOF MS/MS) allows for the analysis and identification of this compound. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Fingerprinting and Identification
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for the chemical fingerprinting and identification of this compound. FTIR analysis can reveal the presence of characteristic functional groups within the this compound molecule. nih.gov For steviol glycosides in general, FTIR spectra show distinct absorption bands corresponding to various functional groups. mattioli1885journals.comijair.org
A broad and intense absorption band around 3300-3400 cm⁻¹ is typically observed, corresponding to the stretching vibration of O-H bonds, indicative of the hydroxyl groups present in the sugar moieties and the steviol backbone. ijair.orgscialert.net Absorption bands in the region of 2900-3000 cm⁻¹ are associated with C-H stretching vibrations (e.g., CH₂, CH₃). ijair.org The presence of ester carbonyl groups at the C-19 position of the steviol backbone results in a characteristic stretching vibration around 1700-1750 cm⁻¹. Bands in the fingerprint region (below 1500 cm⁻¹) provide unique information about the molecular structure and can be used for identification and differentiation from other compounds. innovareacademics.in FTIR spectroscopy, often in combination with multivariate calibration techniques, can be used for the quantitative analysis of steviol glycosides. scialert.netinnovareacademics.in
Orthogonal Purification Strategies for High-Purity this compound
Achieving high purity of this compound is essential for research and various applications. Due to the structural similarities among steviol glycosides, orthogonal purification strategies are often employed to enhance separation efficiency. maxapress.com
Development of Orthogonal Normal-Phase × Reversed-Phase Purification Schemes
Orthogonal chromatography combines separation methods based on different mechanisms, leading to improved resolution for complex mixtures. santaisci.com The combination of normal-phase and reversed-phase chromatography is a powerful orthogonal approach for the purification of steviol glycosides, including this compound. maxapress.comnih.govresearchgate.net
Normal-phase chromatography typically utilizes a polar stationary phase (like silica (B1680970) gel) and a non-polar mobile phase, separating compounds based on polarity. santaisci.com Reversed-phase chromatography, conversely, uses a non-polar stationary phase (like C18) and a polar mobile phase, separating compounds based on hydrophobicity. santaisci.com By using these two distinct separation mechanisms sequentially or in combination, components that co-elute in one mode may be well-separated in the other.
An orthogonal normal-phase × reversed-phase purification strategy has been successfully applied for the isolation of this compound from commercial Stevia extracts. maxapress.com This approach leverages the different interactions of this compound with the stationary phases and mobile phases in each mode, allowing for enhanced separation from closely related steviol glycosides.
Advanced Recrystallization and Chromatographic Separation Techniques for Research-Grade this compound
In addition to orthogonal chromatography, advanced recrystallization and various chromatographic techniques are employed to obtain high-purity, research-grade this compound. Recrystallization is a common purification method that relies on the differential solubility of compounds in a solvent or mixture of solvents. mdpi.com Mixed solvent systems, such as acetone/water or ethanol/methanol/water, have been investigated for the recrystallization of this compound. google.com The purity of this compound can be enriched through recrystallization from a mixed solvent, although achieving very high purity might require multiple steps or seeding with high-purity crystals. google.com
Various chromatographic techniques are utilized for the separation and purification of this compound from Stevia extracts. These include:
High-Speed Counter-Current Chromatography (HSCCC): HSCCC has been applied for the isolation of this compound from leaf extracts, yielding purities of up to 97.6%. ijpsonline.comresearchgate.net Solvent systems like n-hexane:n-butanol:water have been used. ijpsonline.comresearchgate.net
Column Chromatography: Traditional column chromatography, often using silica gel with solvent systems like chloroform:methanol, is used for the separation of steviol glycosides. ijpsonline.com
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a widely used technique for scaling up the purification of steviol glycosides. akjournals.com Both reversed-phase (C18) and hydrophilic interaction liquid chromatography (HILIC) modes have been employed. akjournals.comscielo.br HILIC is particularly suitable for separating polar compounds like this compound and can be used with mobile phases containing a high percentage of acetonitrile in water. akjournals.com HPLC methods with UV or ELSD detection are used for the analysis and purification of this compound. scispace.com
Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC systems coupled with mass spectrometry offer high efficiency and speed for the separation and detection of this compound in complex mixtures. nih.govmdpi.com
These advanced separation techniques, often used in combination, allow for the isolation and purification of this compound to the high purity levels required for research and analytical standards.
Genetic and Molecular Studies Influencing Rebaudioside C Content
Identification and Characterization of Genes Controlling Rebaudioside C Proportions in Stevia rebaudiana
Early research suggested that the proportions of rebaudioside A and this compound might be controlled by a single additive gene, implying that both compounds could be synthesized by the same enzyme or enzymes with overlapping activity. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.net More recent multi-omics analyses have identified several UGT genes, including UGT85C2, UGT91D2, UGT74G1, UGT76G1, and UGT73E1, whose expression levels show positive correlations with the accumulation of various steviol (B1681142) glycosides, including this compound. nih.govmdpi.com These findings suggest that a set of UGTs, rather than a single enzyme, likely contributes to the final profile of steviol glycosides.
Correlation of UGT Gene Expression with this compound Accumulation
Numerous studies have investigated the correlation between the expression levels of specific UGT genes and the accumulation of different steviol glycosides. UGTs are crucial for adding glucose moieties to the steviol structure, leading to the formation of various steviol glycosides. mdpi.comdergipark.org.trresearchgate.netresearchgate.net
Research has shown that the expression of UGT genes such as UGT85C2, UGT74G1, and UGT76G1 is highly correlated with the accumulation of major steviol glycosides like stevioside (B1681144) and rebaudioside A. mdpi.commdpi.comresearchgate.netbioinfopublication.orgnih.govplos.org While direct correlations specifically linking the expression of a single UGT gene solely to this compound accumulation are less extensively documented compared to major glycosides, multi-omics studies have indicated positive correlations between the expression of several UGTs (UGT85C2, UGT91D2, UGT74G1, UGT76G1, and UGT73E1) and the content of this compound. nih.govmdpi.com This suggests that the final concentration of this compound is likely a result of the combined activity and expression levels of multiple UGTs involved in the later stages of steviol glycoside biosynthesis.
Role of Transcription Factor Families (e.g., NAC, WRKY, MYB, bHLH, AP2/ERF) in Modulating this compound Biosynthesis
Transcription factors (TFs) play a critical role in regulating gene expression, including those involved in secondary metabolism pathways like steviol glycoside biosynthesis. Several families of transcription factors have been implicated in modulating the production of these sweet compounds in Stevia rebaudiana. mdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov
Studies have identified differential expression of various TF families, including NAC, WRKY, MYB, bHLH, and AP2/ERF, in relation to steviol glycoside accumulation. mdpi.comnih.govmdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov These transcription factors can influence the expression of structural genes in the biosynthesis pathway, such as those encoding UGTs, thereby affecting the final composition of steviol glycosides. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net
Multi-omics analyses have revealed significant positive correlations between the expression of certain transcription factors from the NAC, WRKY, MYB, bHLH, and AP2/ERF families and the accumulation of this compound, alongside other steviol glycosides. nih.govmdpi.com This suggests that these transcription factors are part of a complex regulatory network that controls the levels of various sweet compounds in stevia leaves. For example, specific bHLH transcription factors have been identified as potentially important regulators for rebaudioside biosynthesis. researchgate.net
The intricate interactions between different transcription factors and their target genes in the steviol glycoside pathway contribute to the observed variability in this compound content among different stevia genotypes and under varying environmental conditions.
Analysis of Genetic Variability and Inheritance Patterns Affecting this compound Concentration
Significant genetic variability exists within Stevia rebaudiana populations regarding the concentration and composition of steviol glycosides, including this compound. researchgate.netsabraojournal.orgekb.eg This variability provides the basis for breeding programs aimed at developing varieties with improved glycoside profiles.
Early genetic studies on this compound concentrations were limited, with few reports describing its specific genetic variability and inheritance patterns. cdnsciencepub.com However, research on the genetic control of rebaudioside A and C proportions suggested that these traits might be controlled by a single additive gene, with rebaudioside A and C proportions co-segregating. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.net This indicated a close genetic relationship influencing the levels of these two glycosides.
Studies on genetic diversity in stevia germplasm have shown high significant variations between different genotypes in terms of steviol glycoside content, including rebaudioside A and stevioside, which are often discussed in relation to this compound due to their biosynthetic links and observed correlations. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.netekb.eg For instance, a negative correlation is often observed between stevioside and rebaudioside A, while a positive correlation exists between rebaudioside A and C. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.netekb.eg
Polyploidization has also been explored as a strategy to enhance the content of steviol glycosides. Studies on autotetraploid stevia have shown significantly higher levels of this compound compared to diploid plants, indicating that ploidy level can influence glycoside accumulation. nih.govmdpi.com
Understanding the inheritance patterns of this compound content is crucial for effective plant breeding strategies aimed at developing cultivars with desired levels of this specific glycoside. The observed genetic variability and the identification of genes and regulatory factors involved provide valuable targets for molecular breeding approaches.
Research on Biotransformation and Derivatization of Rebaudioside C
Enzymatic Hydrolysis of Rebaudioside C to Steviol (B1681142)
Enzymatic hydrolysis is a process that uses enzymes to break down complex molecules into simpler ones. In the context of steviol glycosides, enzymatic hydrolysis can be used to cleave the glycosidic bonds, releasing the aglycone, steviol wikipedia.orgnih.gov. Steviol is the core diterpene structure from which all steviol glycosides are derived atamanchemicals.comwikipedia.org.
Research has demonstrated the enzymatic conversion of this compound to steviol. For instance, a study screened Paenarthrobacter ilicis CR5301 from soil samples and found it capable of converting this compound to steviol with high efficiency. The conversion rate reached 100% under optimized conditions, including an initial pH of 7.0, incubation at 28°C, and a specific shaking speed oup.comnih.govoup.com. This microbial conversion is essentially an enzymatic process carried out by enzymes produced by the microorganism.
Enzymatic hydrolysis of other steviol glycosides, such as rebaudioside D3 and a mixture of reduced steviol glycosides including reduced this compound, using enzymes like crude pectinase (B1165727) from Aspergillus niger has also been reported to yield steviol scirp.orgmdpi.comscirp.org. These studies highlight the potential of enzymatic methods to obtain the steviol aglycone from this compound and other steviol glycosides.
Microbial Conversion of this compound and Related Steviol Glycosides
Microbial conversion utilizes microorganisms or their enzymes to transform compounds. This approach is particularly relevant for steviol glycosides, as it can be used to produce specific glycosides or the steviol aglycone.
As mentioned in the previous section, Paenarthrobacter ilicis CR5301 has been shown to efficiently convert this compound to steviol oup.comnih.govoup.com. This indicates the presence of enzymatic machinery within this bacterium capable of hydrolyzing the glycosidic linkages in Reb C.
Furthermore, a bacterial consortium isolated from soil samples obtained from a Stevia plantation was found to convert a mixture of steviol glycosides, including this compound, into steviol. mdpi.com. Prolonged incubation with this consortium led to the further degradation of steviol into a new compound mdpi.com. This research demonstrates the capacity of diverse microbial communities to metabolize this compound and other steviol glycosides.
Microbial conversion is also employed in the production of other desirable steviol glycosides, such as rebaudioside D and rebaudioside M, which are present in low concentrations in stevia leaves but have more favorable taste profiles cirs-group.com. These methods often involve genetically modified microorganisms engineered to express specific enzymes that can perform the necessary glycosylation reactions cirs-group.comgoogle.comgoogle.com.
Derivatization of this compound via Glycosylation for Taste Profile and Solubility Modification in Research Contexts
Derivatization of this compound, particularly through glycosylation (the addition of sugar units), has been explored as a strategy to improve its sensory properties and solubility nih.govresearchgate.netmaxapress.com. This compound's low sweetness and high lingering bitterness limit its wider application as a sweetener nih.gov.
Enzymatic glucosylation, using enzymes like alternansucrase, has been successfully applied to modify this compound nih.gov. This process involves adding glucose moieties to the Reb C structure. A novel α-1→6-glucosyl this compound derivative was produced using a proprietary alternansucrase derived from Leuconostoc citreum, with sucrose (B13894) as the glucose donor nih.gov. Sensory analysis of this novel derivative indicated improved sweetness and reduced bitterness compared to the parent this compound, along with enhanced solubility in water nih.govresearchgate.net.
Another study explored the biocatalytic β-glucosylation and β-galactosylation of this compound using engineered glycosynthases derived from Agrobacterium and Streptomyces β-glycosidases maxapress.comresearchgate.netmaxapress.com. Using chemically synthesized 1-deoxy-1-fluoro-D-glucose and 1-deoxy-1-fluoro-D-galactose as donor substrates, these glycosynthases were able to add glucose or galactose units to Reb C, expanding the repertoire of Reb C analogues maxapress.comresearchgate.netmaxapress.com. This research suggests that modifying the glycosylation pattern of Reb C can be a viable approach to modulate its sweetness and potentially other properties maxapress.commaxapress.com.
Interactive Table 1: Enzymatic Modification of this compound
| Enzyme/Method | Substrate(s) | Product(s) | Observed Improvement (Research Context) | Source |
| Paenarthrobacter ilicis CR5301 | This compound | Steviol | Efficient conversion (100%) | oup.comnih.govoup.com |
| Bacterial Consortium | Steviol Glycosides (incl. Reb C) | Steviol, further degradation products | Conversion to steviol | mdpi.com |
| Alternansucrase (Leuconostoc citreum) | This compound, Sucrose | α-1→6-glucosyl this compound derivative | Improved sweetness, reduced bitterness, enhanced solubility | nih.govresearchgate.net |
| Glycosynthases (Agrobacterium, Streptomyces) | This compound, 1-deoxy-1-fluoro-D-glucose/galactose | Glucosylated/Galactosylated Reb C analogues | Expansion of analogue repertoire, potential for taste/solubility modulation | maxapress.comresearchgate.netmaxapress.com |
Chemoenzymatic Approaches for Expanding this compound Analogue Repertoire
Chemoenzymatic synthesis combines chemical and enzymatic steps to synthesize compounds. This approach offers advantages in terms of selectivity and efficiency for complex molecules like steviol glycosides.
Research has utilized chemoenzymatic strategies to expand the range of this compound analogues maxapress.comresearchgate.netmaxapress.com. By employing engineered glycosynthases in conjunction with chemically synthesized glycosyl fluoride (B91410) donors, researchers have been able to introduce additional sugar moieties onto the this compound structure maxapress.comresearchgate.netmaxapress.com. This method allows for controlled glycosylation, potentially leading to novel Reb C derivatives with altered properties.
For instance, the use of glycosynthases derived from Agrobacterium and Streptomyces with 1-deoxy-1-fluoro-D-glucose and 1-deoxy-1-fluoro-D-galactose as donors enabled the β-glucosylation and β-galactosylation of this compound maxapress.comresearchgate.netmaxapress.com. This chemoenzymatic strategy provides a route to synthesize Reb C analogues that may not be easily accessible through traditional chemical synthesis or direct enzymatic modification using naturally occurring substrates maxapress.comresearchgate.netmaxapress.com. The resulting analogues can then be evaluated for their taste profiles, solubility, and other characteristics, contributing to the development of improved sweeteners or other applications.
Chemoenzymatic approaches are also being explored for the synthesis of other steviol glycosides and their analogues, highlighting the versatility of this method in the field of natural product modification doi.orgacs.org.
Future Directions in Rebaudioside C Research
Exploration of Undiscovered Genes and Enzymes in Rebaudioside C Biosynthesis
The biosynthetic pathway of steviol (B1681142) glycosides is a complex process involving the formation of the steviol backbone and subsequent glycosylation steps. mdpi.com While several key enzymes, primarily UDP-dependent glycosyltransferases (UGTs), have been identified for the synthesis of major glycosides like Stevioside (B1681144) and Rebaudioside A, the complete enzymatic cascade for many minor glycosides, including this compound, remains partially unresolved. nih.govnih.gov
This compound is structurally distinct due to the presence of a rhamnose sugar moiety in addition to glucose units. The specific rhamnosyltransferases responsible for adding this rhamnose group to the steviol backbone are not yet fully characterized. nih.gov Future research will focus on identifying and characterizing these novel enzymes from Stevia rebaudiana or other plant species. This exploration will likely involve transcriptomic analysis of Stevia tissues to identify candidate UGT genes, followed by heterologous expression and in vitro enzymatic assays to confirm their specific function in Reb C synthesis. The discovery of these enzymes is a critical step toward understanding the complete glycosylation grid and enabling more precise bioengineering efforts. nih.govresearchgate.net
Table 1: Key Enzymes in Steviol Glycoside Biosynthesis This table is interactive and may be sorted by clicking on the column headers.
| Enzyme Class | Specific Enzyme | Role in Pathway | Known Substrate(s) for Glycosylation |
|---|---|---|---|
| Diterpene Synthase | ent-copalyl diphosphate (B83284) synthase (CPS) | Steviol Backbone Synthesis | Geranylgeranyl pyrophosphate (GGPP) |
| Diterpene Synthase | ent-kaurene (B36324) synthase (KS) | Steviol Backbone Synthesis | ent-copalyl diphosphate (CDP) |
| Cytochrome P450 | ent-kaurene oxidase (KO) | Steviol Backbone Synthesis | ent-kaurene |
| Cytochrome P450 | ent-kaurenoic acid 13-hydroxylase (KAH) | Steviol Backbone Synthesis | ent-kaurenoic acid |
| Glycosyltransferase | UGT85C2 | Glycosylation | Steviol |
| Glycosyltransferase | UGT74G1 | Glycosylation | Steviolmonoside, Steviolbioside (B1681143) |
| Glycosyltransferase | UGT76G1 | Glycosylation | Stevioside, Rubusoside (B1680263) |
| Glycosyltransferase | UGT91D2 | Glycosylation | Stevioside, Rebaudioside A |
Advanced Metabolic Engineering Approaches for Novel this compound Derivatives and Enhanced Production
Metabolic engineering offers a powerful platform to overcome the low natural abundance of this compound and to create novel derivatives with improved sensory properties. mdpi.comresearchgate.net Reb C itself has limited applications due to a lingering bitterness compared to other steviol glycosides. nih.govnih.gov
Recent studies have demonstrated the successful modification of Reb C using enzymatic approaches. For instance, a novel α-1→6-glucosyl this compound derivative was produced using an alternansucrase enzyme, which demonstrated improved sweetness, reduced bitterness, and enhanced solubility. nih.govnih.govmdpi.comresearchgate.net Chemoenzymatic strategies using engineered glycosynthases have also been employed to add glucose or galactose moieties to Reb C, expanding the repertoire of steviol glycoside analogues. maxapress.comresearchgate.net
Future work will leverage protein engineering to design glycosyltransferases with altered substrate specificity and regioselectivity, enabling the creation of a wider array of novel Reb C derivatives. nih.govfrontiersin.org Furthermore, optimizing microbial chassis such as Saccharomyces cerevisiae and Escherichia coli for the de novo biosynthesis of Reb C from simple carbon sources is a key goal. nih.govnih.gov This involves strengthening precursor pathways, such as the mevalonate (B85504) (MVA) pathway, and fine-tuning the expression of the entire biosynthetic gene cluster to maximize yields and minimize the production of unwanted byproducts. nih.gov
Development of Integrated Multi-Omics Approaches for Comprehensive Understanding of this compound Pathways
A complete understanding of the regulation of this compound biosynthesis requires a systems-level approach. Integrated multi-omics, combining genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the intricate molecular networks governing the production of steviol glycosides. mdpi.comnih.gov
Studies have already begun to apply these techniques to Stevia, revealing that factors like polyploidization can significantly increase the content of steviol glycosides, including Reb C. nih.govresearchgate.net These analyses have shown that the upregulation of key biosynthetic genes (e.g., ent-KAH, UGT76G1) is correlated with increased glycoside accumulation. mdpi.comnih.gov Multi-omics network analyses have also identified transcription factor families (e.g., MYB, bHLH, WRKY) and even rhizosphere microbes that are positively correlated with the accumulation of these compounds. mdpi.comnih.govresearchgate.net
Future research will focus on building more sophisticated models that integrate these multi-layered datasets. This will help to elucidate the complex gene-metabolite-microorganism interplay that regulates the Reb C pathway. mdpi.com Such a comprehensive understanding will be invaluable for guiding genetic improvement programs for Stevia cultivars and for rationally designing metabolic engineering strategies in microbial hosts.
Refinement of Analytical Methodologies for Trace this compound Analysis in Complex Biological Matrices
Accurate and sensitive quantification of this compound is essential for quality control, metabolic studies, and bioprocess monitoring. A variety of analytical techniques, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), are currently used for the analysis of steviol glycosides. ijpsonline.comscirp.orgnih.govaidic.itscirp.org
While these methods are effective for analyzing plant extracts where Reb C is a minor component, future research demands more refined methodologies. google.comgoogle.com There is a growing need for methods capable of detecting and quantifying trace amounts of Reb C and its derivatives in complex biological matrices, such as fermentation broths from engineered microbes or human plasma for pharmacokinetic studies.
Future developments will likely focus on enhancing the sensitivity and selectivity of mass spectrometry-based methods, such as UHPLC-MS-MS-QTOF (Quadrupole Time-of-Flight). aidic.it This includes optimizing sample preparation techniques to remove interfering compounds and developing validated methods with low limits of detection (LOD) and quantification (LOQ). scirp.org The establishment of such robust analytical platforms is crucial for advancing research in metabolic engineering and for understanding the metabolic fate of novel Reb C derivatives.
Investigation of Broader Biosynthetic Routes and Alternative Precursor Utilization for this compound Production
Current production of this compound relies on its extraction from Stevia rebaudiana or biosynthesis from the natural precursor, steviol. Future research is aimed at exploring more diverse and potentially more efficient biosynthetic routes. Studies in transgenic plants have already suggested the existence of alternative pathways leading to the formation of Reb C. nih.gov
A significant area of investigation is the use of microbial fermentation to produce Reb C de novo from inexpensive and sustainable feedstocks like glucose. nih.gov This approach bypasses agriculture and allows for controlled, scalable production. It involves engineering the entire metabolic pathway, from central carbon metabolism to the final glycosylation steps, into a microbial host. nih.gov
Additionally, research into precursor diversification could unlock novel production strategies. This might involve feeding engineered microbes with alternative, more advanced precursors than simple sugars to shorten the biosynthetic pathway and potentially increase efficiency. The exploration of enzymes from different plant species or microorganisms could also reveal novel catalytic activities that can be integrated into existing pathways to create entirely new routes for this compound synthesis.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for quantifying Rebaudioside C in plant extracts, and how can analytical precision be ensured?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV and evaporative light scattering (ELS) detectors. The Acclaim Mixed-Mode WAX-1 column is validated for separating steviol glycosides, including this compound. Precision testing involves replicate injections with mobile phase batches to ensure peak area RSDs <2% and retention time variability <1.1% .
- Data Validation : Include calibration curves for linearity and spike-recovery tests for accuracy. Report limits of detection (LOD) and quantification (LOQ) to establish method sensitivity.
Q. How can researchers optimize extraction efficiency for this compound while minimizing co-elution with structurally similar glycosides?
- Experimental Design : Apply the Taguchi method (orthogonal arrays) to test variables: adsorption temperature (35–50°C), desorption time (30–120 min), elution solvent ratios (ethanol-ethyl acetate), and resin types (e.g., HPD-600 vs. HPD-400). Measure yield via HPLC and use ANOVA to identify significant factors .
- Key Metric : Prioritize resin type and solvent ratios, which show the strongest correlation with purity and yield in orthogonal array trials .
Q. What are the primary cultivar-specific factors influencing this compound accumulation in Stevia rebaudiana?
- Comparative Analysis : Conduct field trials with cultivars like SW 107 and SW 129 under controlled irrigation. Measure leaf dry yield and glycoside ratios. For example, SW 107 produces higher this compound yields (60 kg·ha⁻¹) but lower Rebaudioside A ratios compared to SW 129 .
- Statistical Approach : Use regression analysis to correlate irrigation criteria (e.g., soil water tension) with glycoside ratios. Note cultivar-by-treatment interactions (e.g., SW 129’s insensitivity to irrigation for this compound yield) .
Advanced Research Questions
Q. How should researchers resolve contradictory findings on irrigation’s impact on this compound content across studies?
- Case Study : Karimi et al. (2015) reported increased this compound under drier conditions, while Lavini et al. (2008) found no significant effects.
- Resolution Strategy :
- Variable Control : Standardize soil moisture metrics (e.g., kPa vs. % field capacity) and cultivar selection.
- Multivariate Regression : Analyze interactions between irrigation, cultivar genetics, and environmental stressors (e.g., temperature).
- Meta-Analysis : Pool data from trials with similar designs and apply mixed-effects models to identify confounding variables .
Q. What experimental frameworks are suitable for studying this compound’s metabolic interactions in formulations with other sweeteners?
- Pharmacokinetic Design : Adapt crossover trials (e.g., AREBAG trial for Rebaudioside A) with repeated blood sampling (e.g., 1–23 hours post-dosing). Measure plasma concentration (Cmax, AUC) and compare with placebo using HPLC-MS .
- Synergy Analysis : Use isobolographic methods to test additive/synergistic effects with sucralose or erythritol. Report dose-response curves and significance thresholds (e.g., P < 0.05 via t-tests) .
Q. How can researchers improve the stability of this compound during thermal processing without altering its sensory profile?
- Methodological Approach :
- Accelerated Stability Testing : Exclude compounds to heat (60–100°C), pH (2–8), and UV light. Quantify degradation products via LC-MS.
- Stabilizer Screening : Test food-grade antioxidants (e.g., ascorbic acid) and encapsulation matrices (e.g., maltodextrin). Use response surface methodology (RSM) to optimize conditions .
Q. What statistical tools are critical for analyzing cultivar-specific responses to abiotic stressors affecting this compound biosynthesis?
- Tools :
- ANOVA with Tukey’s HSD : Compare mean glycoside yields across irrigation treatments (e.g., 20–80 kPa) .
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-stressor datasets (e.g., drought, salinity) to identify dominant factors.
- Cultivar Clustering : Apply hierarchical clustering to group cultivars by stress resilience and glycoside profiles .
Data Contradiction and Synthesis
Q. How do this compound’s ratios to other glycosides (e.g., Rebaudioside A, stevioside) vary across studies, and what does this imply for standardization?
- Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
